molecular formula C17H17F3N4O3 B2969000 N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034295-07-1

N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No. B2969000
CAS RN: 2034295-07-1
M. Wt: 382.343
InChI Key: ANNUEFVVICQYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide” is a heterocyclic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available literature. Triazole compounds, in general, are known to readily bind in the biological system with a variety of enzymes and receptors , which suggests they may undergo a range of chemical reactions in biological contexts.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The unique structure of 1,2,4-triazolo[1,5-a]pyridine makes it an attractive scaffold for designing novel drugs. Researchers have explored its potential as:

Material Sciences

Beyond medicinal applications, 1,2,4-triazolo[1,5-a]pyridines find use in material sciences:

Antifungal and Insecticidal Activity

Some derivatives of this compound have demonstrated antifungal and insecticidal properties, making them relevant for agricultural and pest control applications .

Energetic Materials

1,2,4-triazolo[1,5-a]pyridines exhibit attractive features for use as primary explosives. Their sensitivity and interactions are studied to enhance safety and performance .

Dual c-Met/VEGFR-2 Inhibitors

Researchers have synthesized derivatives of this scaffold as dual inhibitors targeting c-Met and VEGFR-2, which are implicated in cancer and angiogenesis .

Pharmacological Activities

These compounds have diverse pharmacological effects, including:

properties

IUPAC Name

N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O3/c18-17(19,20)10-4-5-24-13(8-10)22-23-14(24)9-21-16(25)11-2-1-3-12-15(11)27-7-6-26-12/h1-3,10H,4-9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNUEFVVICQYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNC(=O)C3=C4C(=CC=C3)OCCO4)CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

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